Benzoic acid, 3,4,5-tris(dodecyloxy)-
Overview
Description
“Benzoic acid, 3,4,5-tris(dodecyloxy)-” is a chemical compound with the molecular formula C43H78O5 . It is a solid substance at 20°C and has a molecular weight of 675.08 . It is also known as 3,4,5-tridodecanoxybenzoic acid .
Physical And Chemical Properties Analysis
“Benzoic acid, 3,4,5-tris(dodecyloxy)-” has a density of 0.9±0.1 g/cm3, a boiling point of 714.1±55.0 °C at 760 mmHg, and a flash point of 195.7±25.0 °C . It also has a molar refractivity of 206.1±0.3 cm3, a polar surface area of 65 Å2, a polarizability of 81.7±0.5 10-24 cm3, and a molar volume of 718.7±3.0 cm3 .Scientific Research Applications
Supramolecular and Macromolecular Columns
Benzoic acid, 3,4,5-tris(dodecyloxy) has been utilized in the synthesis of AB3 monodendrons and corresponding polymers, contributing to the formation of supramolecular columns that organize into a columnar hexagonal liquid crystalline phase. These structures demonstrate an intracolumnar microsegregated model, highlighting the contribution of various fragments to the external diameter, internal structure, and stability of these supramolecular structures (Percec et al., 1998).
Fluorophobic Effect in Supramolecular Columnar Dendrimers
The compound is also involved in the formation of supramolecular columnar dendrimers exhibiting a homeotropic hexagonal columnar liquid crystalline phase. This is achieved through the fluorination of dodecyl groups in tapered building blocks, enhancing their self-assembly ability and contributing to the understanding of fluorophobic effects in the design of these structures (Percec et al., 1996).
Spectroscopic Analysis
Using infrared spectroscopy, the self-association and inter-association equilibrium constants of 3,4,5-tris(dodecyloxy)benzoic acid in mixtures with pyridine derivatives were determined. This research provides valuable insights into the behavior of carboxylic acids and their interactions, contributing to a deeper understanding of their chemical properties (González et al., 2006).
Visualization by Scanning Force Microscopy
The visualization of polystyrene and polymethacrylate with 3,4,5-tris(dodecyloxy)benzoic acid side groups through scanning force microscopy (SFM) has been achieved. This study provides significant insights into the molecular imaging of these materials, including the evaluation of chain ends and length distribution, crucial for understanding polymer science (Prokhorova et al., 1998).
Applications in Solar Cells
The compound has been employed in the formation of a light-sensitizing monolayer in solid-state dye-sensitized solar cells. Its coadsorption with dyes has shown to effectively prevent charge recombination, contributing to enhanced cell efficiency. This application underscores the potential of benzoic acid, 3,4,5-tris(dodecyloxy) in renewable energy technologies (Kwon et al., 2012).
Mechanism of Action
Target of Action
It’s known that this compound is a versatile building block for organic liquid crystal materials .
Mode of Action
The mode of action of Benzoic Acid, 3,4,5-Tris(Dodecyloxy)- is primarily through its ability to form a dense monolayer of dyes and itself . This dense monolayer forms an interlayer between TiO2 and Spiro-OMeTAD (hole conductor), effectively preventing charge recombination .
Biochemical Pathways
It’s known that this compound plays a crucial role in the self-assembly of tubular supramolecular architecture .
Result of Action
It’s known that this compound plays a crucial role in the formation of organic liquid crystal materials .
Action Environment
It’s known that this compound is relatively stable, but it may decompose under sunlight or ultraviolet light exposure .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3,4,5-tridodecoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H78O5/c1-4-7-10-13-16-19-22-25-28-31-34-46-40-37-39(43(44)45)38-41(47-35-32-29-26-23-20-17-14-11-8-5-2)42(40)48-36-33-30-27-24-21-18-15-12-9-6-3/h37-38H,4-36H2,1-3H3,(H,44,45) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJSFFKDFWPORO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H78O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457475 | |
Record name | Benzoic acid, 3,4,5-tris(dodecyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
675.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117241-31-3 | |
Record name | Benzoic acid, 3,4,5-tris(dodecyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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